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Compound of Interest

Compound Name: Boron trichloride

Cat. No.: B046275

Technical Support Center: BCI3/Clz Plasma
Etching of Aluminum

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for the optimization of Boron Trichloride (BCl3) and Chlorine (Cl2) plasma
etching of aluminum. It is intended for researchers, scientists, and professionals in drug
development who may utilize microfabrication techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the BCIs/Clz plasma etching of
aluminum, providing potential causes and recommended solutions.
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Issue

Potential Causes

Recommended Solutions

No Etching or Very Slow Etch
Rate

- Incomplete native aluminum
oxide removal: A thin layer of
aluminum oxide (Al203)
naturally forms on the
aluminum surface and is
resistant to pure Cl2 plasma.[1]
[2] - Insufficient Clz
concentration: Clz is the
primary etchant for aluminum.
[3] - Low RF power or bias
voltage: Insufficient ion energy
to break chemical bonds and

remove etch byproducts.

- Utilize a BCls pre-treatment
step: Before introducing Clz,
run a pure BCls or BCls/Ar
plasma to effectively remove
the native oxide layer.[1][2] -
Increase the Cl2/BCls ratio: A
higher concentration of Cl2 will
increase the chemical etch rate
of aluminum.[3] - Increase RF
power/bias voltage: This
enhances both the physical
(sputtering) and chemical

aspects of the etching process.

Post-Etch Corrosion (Residue

Formation)

- Reaction of etch byproducts
with ambient moisture: The
primary etch byproduct, AICIs,
is highly corrosive and reacts
with water vapor in the air to
form residues.[4] - Residual
chlorine in the photoresist and

on chamber walls.

- In-situ passivation: After the
main etch, perform a plasma
treatment with a fluorine-
containing gas like CFa4 or
CHFs to convert corrosive
AIClIs to the more stable AlFs.
[4] - Heat the substrate:
Maintaining the wafer
temperature between 50-70°C
helps to volatilize and remove
AICIs byproducts during and
after the etch process.[1] - DI
water rinse: Immediately after
etching and passivation, rinse
the sample in deionized water
to remove any remaining

chlorine compounds.[4]

Micromasking or "Grassy"

Surface

- Incomplete removal of the
native oxide layer: Small
patches of oxide can act as
masks, leading to a rough,

"grassy" surface. -

- Optimize the BCls
breakthrough step: Ensure
sufficient time and power for
the initial BCls plasma to

completely clear the native
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Redeposition of etch oxide. - Adjust process
byproducts or mask material. pressure: Lowering the
pressure can sometimes

reduce redeposition.

- Decrease the Cl2/BCls ratio:
A higher BClIs concentration
can help passivate the
- Excessive chemical etching: sidewalls, protecting them from
A high CIz concentration can lateral etching.[5] - Increase
Poor Anisotropy (Undercutting lead to isotropic etching, where  bias voltage: Higher ion energy
or Bowing) the aluminum is etched promotes a more directional
laterally as well as vertically. - etch. - Add a passivating gas:
Low ion bombardment energy. Small amounts of N2 or CHF3
can be added to the plasma to
form a protective polymer layer

on the sidewalls.[6]

- Galvanic corrosion or - Reduce the BCIs/Cl2 ratio
Notching at the Interface with localized charging at the during the over-etch step.[5] -
Underlying Layer interface. - Over-etching into Carefully control the over-etch

the underlying material. time and endpoint detection.

Frequently Asked Questions (FAQs)

1. What is the primary role of BCls and Clz in the plasma etching of aluminum?

BCls is primarily used to remove the native aluminum oxide (Alz03) layer from the surface of
the aluminum.[1][2] Pure Clz plasma is not effective at etching this oxide layer. Once the oxide
is removed, Clz acts as the main etchant, reacting with the aluminum to form volatile aluminum
chloride (AICIs).[3]

2. Why is there a need for a post-etch treatment?

A post-etch treatment is crucial to prevent corrosion. The etch byproduct, AlClIs, is highly
reactive with moisture in the atmosphere, leading to the formation of corrosive residues on the
etched surfaces.[4] An in-situ passivation step, often using a fluorine-based plasma (e.g., CFa
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or CHF3), is performed to convert the reactive AICIs into a more stable compound, aluminum
fluoride (AlFs3).[4]

3. How can | improve the anisotropy of my aluminum etch?
To achieve a more vertical etch profile (anisotropic), you can:

 Increase the physical component of the etch: This can be done by increasing the RF bias
power, which enhances the directionality of the ion bombardment.

o Promote sidewall passivation: Increasing the BCls concentration relative to Clz2 can help in
forming a protective layer on the sidewalls, preventing lateral etching.[5] Additives like N2 can
also be used to enhance sidewall polymerization.[6]

4. What are typical starting parameters for a BCls/Cl2 aluminum etch?

Starting parameters can vary significantly depending on the specific etching system. However,
a typical two-step process might look like this:

Step Parameter Typical Value

1. Native Oxide Breakthrough Gas Flows BCls: 20-50 sccm

Pressure 5-20 mTorr

ICP/RF Power 100-300 W

Bias Power 50-150 W

Time 30-60 seconds

2. Main Aluminum Etch Gas Flows BCl:: 10-30 scem, Cla: 30-60
sccm

Pressure 5-20 mTorr

ICP/RF Power 200-500 W

Bias Power 100-250 W

Temperature 50-70 °C[1]
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5. How does temperature affect the etching process?

Temperature plays a critical role in volatilizing the etch byproducts, particularly AICIs.[1] Heating
the substrate to between 50°C and 70°C is recommended to prevent the condensation of these
byproducts on the wafer surface and chamber walls, which can lead to residue and corrosion
issues.[1]

Experimental Protocols

Example Protocol for Anisotropic Aluminum Etching
with Post-Etch Passivation

This protocol is a general guideline and should be adapted for specific equipment and material
stacks.

e Pre-Etch Preparation:
o Ensure the process chamber is clean and free of moisture.
o Heat the substrate holder to the desired temperature (e.g., 60°C).
o Load the patterned aluminum substrate into the chamber.
e Native Oxide Breakthrough Step:
o Stabilize the chamber pressure at 10 mTorr.
o Introduce BCls gas at a flow rate of 40 sccm.
o Apply 200W of ICP power and 100W of RIE (bias) power for 45 seconds.
e Main Etch Step:
o Introduce Clz gas at a flow rate of 50 sccm while maintaining the BCIs flow at 20 sccm.

o Increase the ICP power to 400W and the RIE power to 200W.
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o Etch until the aluminum layer is cleared. Endpoint detection can be used to monitor the
process.

o Post-Etch Passivation Step (in-situ):
o Stop the flow of BCls and Clz.
o Introduce CFa4 gas at a flow rate of 40 sccm.

o Apply 200W of ICP power and 50W of RIE power for 30 seconds. This step converts the
corrosive AICIs to the more stable AlFs.[4]

e Post-Process Handling:
o Vent the chamber and unload the substrate.

o Immediately rinse the substrate in deionized water to remove any remaining chlorine
species.[4]

o Dry the substrate with nitrogen.

Visualizations
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Post-Etch Corrosion Observed?

es
No

Yes

Was the sample rinsed in DI water immediately after unload?

Yes

Implement in-situ passivation (e.g., CFs plasma) after main etch.

Click to download full resolution via product page

Caption: Troubleshooting workflow for post-etch corrosion in aluminum plasma etching.
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Caption: Key parameter relationships in BCIs/Clz aluminum plasma etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. US5582679A - Enhanced metal etch process - Google Patents [patents.google.com]

 To cite this document: BenchChem. [Optimization of BCIs/Clz plasma etching parameters for
aluminum]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046275#optimization-of-bcl-cl-plasma-etching-
parameters-for-aluminum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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